molecular formula C17H19N3 B13300255 4-(9H-fluoren-9-yl)piperazin-1-amine

4-(9H-fluoren-9-yl)piperazin-1-amine

Katalognummer: B13300255
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: VJHXLNXGBBFORN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(9H-fluoren-9-yl)piperazin-1-amine is a chemical compound that features a fluorenyl group attached to a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-yl)piperazin-1-amine typically involves the reaction of fluorenyl derivatives with piperazine. One common method is the nucleophilic substitution reaction where a fluorenyl halide reacts with piperazine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(9H-fluoren-9-yl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group typically yields fluorenone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Wissenschaftliche Forschungsanwendungen

4-(9H-fluoren-9-yl)piperazin-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(9H-fluoren-9-yl)piperazin-1-amine involves its interaction with specific molecular targets. For example, as an inhibitor of falcipain 2, the compound binds to the active site of the enzyme, preventing it from degrading hemoglobin in the malaria parasite . This inhibition disrupts the parasite’s life cycle, making it a potential candidate for antimalarial drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(9H-fluoren-9-yl)piperazin-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit falcipain 2 with high selectivity makes it particularly valuable in medicinal chemistry research .

Eigenschaften

Molekularformel

C17H19N3

Molekulargewicht

265.35 g/mol

IUPAC-Name

4-(9H-fluoren-9-yl)piperazin-1-amine

InChI

InChI=1S/C17H19N3/c18-20-11-9-19(10-12-20)17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,18H2

InChI-Schlüssel

VJHXLNXGBBFORN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.